1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
Description
1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a urea-based small molecule characterized by a 3-fluoro-4-methylphenyl group and a 2-phenoxypyrimidin-5-yl moiety linked via a urea bridge. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as kinase enzymes .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-12-7-8-13(9-16(12)19)22-17(24)23-14-10-20-18(21-11-14)25-15-5-3-2-4-6-15/h2-11H,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAHXJXUGRCOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea typically involves the reaction of 3-fluoro-4-methylaniline with 2-phenoxypyrimidine-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and phenoxypyrimidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or pyrimidines.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of 1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea. Research indicates that compounds containing pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine, including this compound, showed promising activity against breast cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antiviral Properties
Research has also explored the antiviral potential of this compound. Pyrimidine derivatives are known to interfere with viral replication mechanisms.
Case Study:
In a study focusing on antiviral agents, this compound was evaluated for its effectiveness against influenza viruses. Results indicated that the compound inhibits viral entry into host cells, showcasing its potential as an antiviral agent.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies, particularly against bacterial infections.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Journal of Antibiotics |
| Escherichia coli | 16 µg/mL | International Journal of Microbiology |
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
The compound is compared below with three structurally related urea derivatives (Table 1), focusing on substituent effects, molecular properties, and inferred pharmacological implications.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Key Comparisons and Research Findings
Substituent Effects on the Phenyl Group
- Target vs. 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea : The target’s 3-fluoro-4-methylphenyl group introduces electron-withdrawing (fluoro) and electron-donating (methyl) effects, which may optimize electronic interactions with hydrophobic enzyme pockets.
Pyrimidine Substituent Modifications
- Target vs. 1-(3-Fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea : Replacing phenoxy with 4-methylpiperazinyl introduces a basic nitrogen, significantly improving solubility (e.g., predicted aqueous solubility ~50 μM vs. <10 μM for phenoxy derivatives). Piperazine-containing compounds often exhibit better pharmacokinetic profiles due to reduced plasma protein binding .
- Target vs. However, 4,6-dimethyl groups on the pyrimidine may introduce steric clashes, reducing binding affinity compared to the target’s unsubstituted pyrimidine ring.
Biological Activity
1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.29 g/mol. The compound features a urea moiety linked to a phenyl and pyrimidine structure, which is crucial for its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are pivotal in cell proliferation and survival.
Biological Activity Overview
-
Anticancer Activity :
- Several studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
-
Antimicrobial Effects :
- The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to disrupting bacterial cell wall synthesis.
-
Anti-inflammatory Properties :
- In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed increased apoptosis rates compared to control groups .
Case Study 2: Antimicrobial Activity
Research conducted by Matrix Scientific tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, highlighting its potential as a lead compound for antibiotic development .
Data Summary
The following table summarizes key findings from research studies on the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea?
The synthesis typically involves coupling substituted aromatic precursors. A common approach is the reaction of 3-fluoro-4-methylphenyl isocyanate with 2-phenoxypyrimidin-5-amine under anhydrous conditions in dichloromethane at 0–5°C, followed by stirring at room temperature for 12–24 hours . Alternative methods include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the pyrimidine-phenoxy moiety before urea bond formation. Purity optimization may require column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Q. How can the compound’s structural integrity be validated post-synthesis?
Characterization should combine:
- NMR spectroscopy : H and C NMR to confirm urea linkage (NH peaks at δ 8.5–9.5 ppm) and aromatic substitution patterns.
- Mass spectrometry (HRMS) : To verify molecular ion [M+H] and fragmentation patterns.
- X-ray crystallography : Single-crystal analysis (e.g., SHELX refinement ) resolves bond angles and confirms spatial arrangement of the fluorophenyl and pyrimidine groups.
- FT-IR : Urea carbonyl stretching at ~1640–1680 cm .
Q. What solvent systems are suitable for solubility and formulation studies?
The compound’s solubility depends on substituent polarity. Preliminary data suggest moderate solubility in DMSO (>10 mM) and dichloromethane, but limited solubility in water. For in vitro assays, DMSO stock solutions (1–10 mM) diluted in buffer (e.g., PBS with ≤1% DMSO) are typical. Co-solvents like PEG-400 or cyclodextrins may enhance aqueous solubility for pharmacokinetic studies .
Advanced Research Questions
Q. How do structural modifications influence biological activity in kinase inhibition assays?
Structure-activity relationship (SAR) studies reveal:
- The 3-fluoro-4-methylphenyl group enhances target binding via hydrophobic interactions and fluorine’s electron-withdrawing effects.
- Replacing 2-phenoxypyrimidine with bulkier substituents (e.g., 2,4,6-trimethylphenyl) reduces activity, suggesting steric constraints in the active site .
- Urea-to-thiourea substitution decreases potency, emphasizing hydrogen-bonding criticality.
Docking simulations (AutoDock Vina, Schrödinger) and MD trajectories (GROMACS) can rationalize these trends .
Q. What crystallographic challenges arise during polymorph screening?
The compound’s flexible urea backbone and aromatic stacking can lead to multiple polymorphs. High-throughput screening (HTS) via solvent evaporation or cooling crystallization identifies forms with varying stability. SHELXL refinement of single-crystal data is critical to resolve disorder in the phenoxy group. Differential scanning calorimetry (DSC) and powder XRD distinguish metastable vs. thermodynamically stable forms .
Q. How can contradictory bioassay data from different research groups be resolved?
Discrepancies often stem from:
- Purity variations : Trace impurities (e.g., unreacted isocyanates) may off-target. LC-MS purity (>98%) and orthogonal characterization (e.g., elemental analysis) are essential .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), ATP concentrations (kinase assays), or DMSO lot variability. Standardized protocols (e.g., NIH’s Assay Guidance Manual) and positive controls (e.g., staurosporine for kinases) improve reproducibility .
Q. What computational strategies predict metabolic stability?
- In silico CYP450 metabolism : Tools like StarDrop or MetaSite predict oxidation sites (e.g., demethylation of the 4-methyl group).
- ADMET predictors : SwissADME or QikProp estimate logP (clogP ~3.5), suggesting moderate blood-brain barrier permeability.
- Metabolite ID : LC-HRMS/MS with rat liver microsomes validates predictions .
Q. What formulation challenges are anticipated for in vivo studies?
- Oral bioavailability : Low water solubility may limit absorption. Nanoemulsions or solid dispersions (e.g., with HPMCAS) improve dissolution.
- Plasma protein binding : >90% binding (predicted) necessitates dose adjustment.
- Stability : Urea hydrolysis under acidic conditions (e.g., gastric pH) requires enteric coating .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
